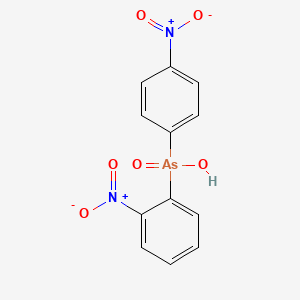
(2-Nitrophenyl)-(4-nitrophenyl)arsinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Nitrophenyl)-(4-nitrophenyl)arsinic acid is an organoarsenic compound characterized by the presence of nitro groups attached to phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid typically involves the reaction of 2-nitrophenyl and 4-nitrophenyl derivatives with arsenic-containing reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(2-Nitrophenyl)-(4-nitrophenyl)arsinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid involves its interaction with molecular targets, such as enzymes and receptors. The nitro groups and arsenic moiety play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, depending on the specific application.
Comparison with Similar Compounds
- (2-Nitrophenyl)-(4-nitrophenyl)phosphinic acid
- (2-Nitrophenyl)-(4-nitrophenyl)stibinic acid
- (2-Nitrophenyl)-(4-nitrophenyl)bismuthinic acid
Comparison: (2-Nitrophenyl)-(4-nitrophenyl)arsinic acid is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, antimony, and bismuth analogs
Properties
CAS No. |
6299-14-5 |
|---|---|
Molecular Formula |
C12H9AsN2O6 |
Molecular Weight |
352.13 g/mol |
IUPAC Name |
(2-nitrophenyl)-(4-nitrophenyl)arsinic acid |
InChI |
InChI=1S/C12H9AsN2O6/c16-13(17,9-5-7-10(8-6-9)14(18)19)11-3-1-2-4-12(11)15(20)21/h1-8H,(H,16,17) |
InChI Key |
AYOJGSCJCKCHRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


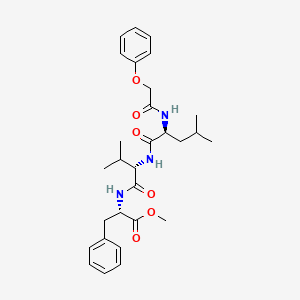
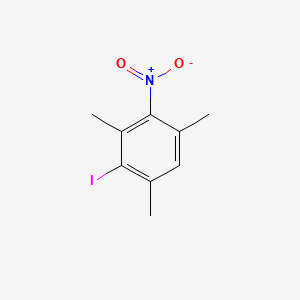

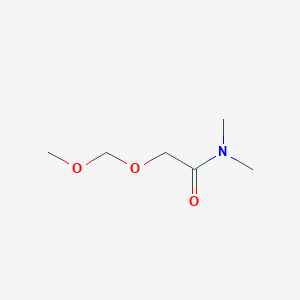
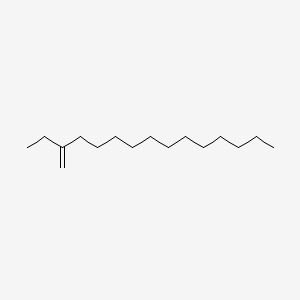
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
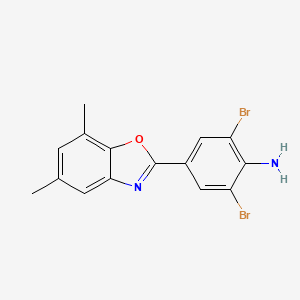
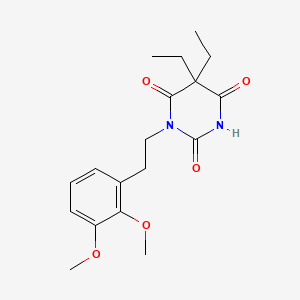
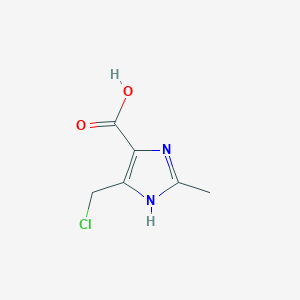

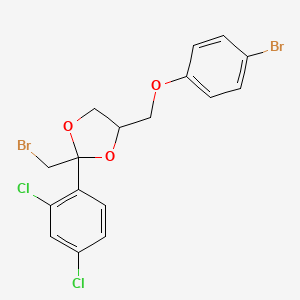
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)

![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
